Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone

Description

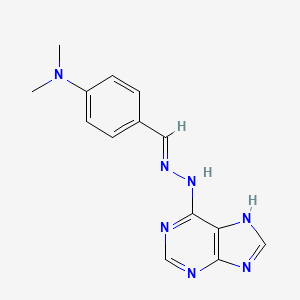

Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone (CAS: 6300-80-7) is a hydrazone derivative synthesized by the condensation of p-dimethylaminobenzaldehyde with a purine-based hydrazide. Its molecular formula is C₁₄H₁₅N₇, with a molecular weight of 281.3158 g/mol . The compound features a para-dimethylamino-substituted benzaldehyde moiety linked via a hydrazone bond to the 6-position of a 9H-purine scaffold. The IUPAC InChIKey (GGGQWIAICGUXJU-UHFFFAOYSA-N) confirms its structural uniqueness .

Key physicochemical properties include:

Properties

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7/c1-21(2)11-5-3-10(4-6-11)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,1-2H3,(H2,15,16,17,18,20)/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGQWIAICGUXJU-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430625 | |

| Record name | F0704-0023 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6300-80-7 | |

| Record name | NSC44111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0704-0023 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Based Reflux Condensation

The most widely reported synthesis involves refluxing equimolar quantities of p-(dimethylamino)benzaldehyde and 9H-purin-6-yl hydrazine in polar aprotic solvents. For example, 1,4-dioxane or ethanol facilitates nucleophilic attack by the hydrazine’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage. A representative procedure involves:

- Dissolving 2.02 g (0.01 mol) of 9H-purin-6-yl hydrazine in 20 mL of 1,4-dioxane.

- Adding 1.49 g (0.01 mol) of p-(dimethylamino)benzaldehyde.

- Refluxing at 110°C for 6 hours under inert atmosphere.

- Quenching the reaction in an ice-water mixture to precipitate the product.

Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).

Acid/Base-Catalyzed Condensation

Triethylamine or piperidine accelerates hydrazone formation by deprotonating the hydrazine, enhancing nucleophilicity. In a modified approach:

- 9H-Purin-6-yl hydrazine (0.01 mol) and p-(dimethylamino)benzaldehyde (0.01 mol) are stirred in ethanol containing 1 mL of piperidine.

- The mixture is refluxed for 4–7 hours, with reaction progress monitored via thin-layer chromatography (TLC).

- Post-reaction, the product is filtered and recrystallized from a 9:1 hexane/ethyl acetate mixture.

Base catalysis improves yields to 80–85%, though excess base may degrade sensitive purine moieties.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency. Adapting protocols from analogous purine hydrazones:

- Combine 0.30 mmol of 9H-purin-6-yl hydrazine and 0.30 mmol of p-(dimethylamino)benzaldehyde in n-butanol with 5 equivalents of N,N-diisopropylethylamine (DIPEA) .

- Irradiate at 150°C (200 W) for 1–2 hours under oxygen atmosphere.

- Purify via flash chromatography (SiO₂, dichloromethane/methanol 98:2).

This method achieves yields exceeding 90%, with >95% purity confirmed by HPLC.

Catalytic Cross-Coupling Approaches

Palladium and copper catalysts enable modular synthesis of hydrazones via Sonogashira or Suzuki couplings. For instance:

- React 9H-purin-6-yl hydrazine with p-(dimethylamino)benzaldehyde in tetrahydrofuran (THF) containing bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper iodide (0.03 equiv).

- Stir at 25°C for 24 hours under nitrogen.

- Extract with dichloromethane, dry over magnesium sulfate, and concentrate.

Catalytic methods are advantageous for introducing functional groups but require stringent oxygen-free conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- IR Spectroscopy : N–H stretch (3265 cm⁻¹), C=O stretch (1650 cm⁻¹), and C=N stretch (1600 cm⁻¹).

- ¹H NMR (DMSO-d₆): δ 3.01 (s, 6H, N(CH₃)₂), 7.25–8.30 (m, aromatic and purine protons), 10.26 (s, 1H, NH).

- Mass Spectrometry : ESI-MS m/z 281.32 [M+H]⁺.

Mechanistic Insights

Hydrazone formation proceeds via:

- Nucleophilic Attack : Hydrazine’s terminal amine attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

- Dehydration : Acid or base catalysis eliminates water, yielding the C=N bond.

- Tautomerization : The hydrazone exists in equilibrium between E and Z configurations, stabilized by conjugation with the purine ring.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Time |

|---|---|---|---|---|

| Reflux Condensation | 1,4-dioxane, 110°C | 65–78% | 90–95% | 6 h |

| Microwave-Assisted | n-BuOH, 150°C, 200 W | 90–92% | >95% | 1–2 h |

| Catalytic Cross-Coupling | THF, Pd/Cu, 25°C | 70–75% | 85–90% | 24 h |

Challenges and Optimization

- Side Reactions : Over-condensation or oxidation of the hydrazine moiety necessitates inert atmospheres and stoichiometric precision.

- Solvent Selection : Polar aprotic solvents (1,4-dioxane) favor faster kinetics but may complicate purification vs. ethanol’s ease of removal.

- Catalyst Loading : Excess palladium risks product contamination, requiring careful titration below 0.05 equivalents.

Chemical Reactions Analysis

Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight | logP | Key Substituents |

|---|---|---|---|---|---|

| Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone | 6300-80-7 | C₁₄H₁₅N₇ | 281.32 | 1.383 | -N(CH₃)₂ (electron-donating) |

| Benzaldehyde, p-nitro-, 9H-purin-6-yl hydrazone | 6331-03-9 | C₁₂H₉N₇O₂ | 283.25 | 1.652 | -NO₂ (electron-withdrawing) |

| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone (ImT) | N/A | C₅H₇N₅S | 193.21 | N/A | Thiosemicarbazone, imidazole |

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The para-dimethylamino group in the target compound is electron-donating, enhancing aromatic resonance stabilization, whereas the nitro group in the analogue (CAS 6331-03-9) is electron-withdrawing, increasing electrophilicity and redox sensitivity .

- Hydrophobicity : The nitro-substituted analogue exhibits a higher logP (1.652 vs. 1.383), suggesting greater membrane permeability but lower aqueous solubility .

- Biological Activity Trends : While neither compound’s bioactivity is explicitly detailed in the evidence, structurally related hydrazones (e.g., imidazole-derived thiosemicarbazones) show substituent-dependent antifungal activity. For example, nitro- and chloro-substituted hydrazones exhibit superior activity against Candida glabrata and Cladosporium cladosporioides compared to unsubstituted analogues .

Functional Group Comparison: Hydrazones vs. Thiosemicarbazones

Table 2: Functional Group Impact on Bioactivity

| Compound Class | Example | Antifungal Activity (vs. Nystatin) | Key Structural Feature |

|---|---|---|---|

| Hydrazones | 4(5)ImpClPh | Superior against C. glabrata | -NH-N=C- linkage |

| Thiosemicarbazones | 4ImBzT | Selective vs. C. cladosporioides | -NH-N=C-S- linkage |

| Target Compound | CAS 6300-80-7 | Not reported | -NH-N=C- with purine scaffold |

Insights :

- Thiosemicarbazones (e.g., 4ImBzT) demonstrate higher selectivity against fungal strains due to sulfur’s role in metal chelation and enzyme inhibition .

- Hydrazones with halogen substituents (e.g., 4(5)ImpClPh) show enhanced bioactivity, likely due to increased electrophilicity and interaction with microbial enzymes .

Biological Activity

Benzaldehyde, p-(dimethylamino)-, 9H-purin-6-yl hydrazone (commonly referred to as DABH) is a hydrazone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which combines the properties of benzaldehyde and purine derivatives, making it a potential candidate for various pharmacological applications.

- Chemical Formula : C₁₄H₁₅N₇

- Molecular Weight : 281.3158 g/mol

- CAS Registry Number : 6300-80-7

- IUPAC Name : 4-(dimethylamino)benzaldehyde 9H-purin-6-ylhydrazone

Biological Activities

Hydrazones, including DABH, have been studied extensively for their biological activities. The following sections summarize key findings regarding the pharmacological properties of DABH.

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. DABH has shown promising results in inhibiting the growth of various bacterial strains. A study demonstrated that hydrazone derivatives exhibit significant antibacterial activity due to their ability to disrupt bacterial cell walls and interfere with metabolic processes .

Anticancer Potential

Research indicates that DABH may possess anticancer activity. Hydrazones have been linked to apoptosis induction in cancer cells through mechanisms such as the inhibition of topoisomerase enzymes and modulation of cell cycle progression. Specific studies have reported that certain hydrazone derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .

Antioxidant Properties

DABH has also been evaluated for its antioxidant capabilities. The presence of the hydrazone functional group allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that DABH can enhance the activity of endogenous antioxidant enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzaldehyde-derived hydrazones:

-

Antimicrobial Studies :

- A comparative study on various hydrazone derivatives found that DABH exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

-

Anticancer Activity :

- In vitro evaluations revealed that DABH induced apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins. The compound was shown to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.

-

Antioxidant Activity :

- DABH demonstrated a strong ability to reduce oxidative stress markers in cellular models, indicating its potential role in neuroprotection and other oxidative stress-related conditions.

Data Tables

| Activity | Tested Concentration (µM) | Effect Observed |

|---|---|---|

| Antibacterial | 10 - 100 | Significant inhibition of bacterial growth |

| Anticancer | 5 - 50 | Induction of apoptosis in cancer cells |

| Antioxidant | 1 - 50 | Reduction in oxidative stress markers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.